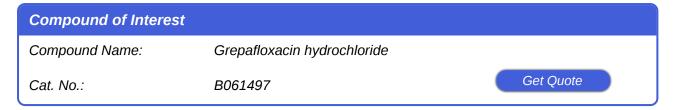


Physicochemical Properties and Solubility of Grepafloxacin Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibacterial agent, was developed for the treatment of a range of bacterial infections.[1] This technical guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of its hydrochloride salt, **Grepafloxacin Hydrochloride**. Understanding these fundamental parameters is essential for researchers and professionals involved in drug development, formulation, and analytical sciences, as they directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation design and stability. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Physicochemical Properties

Grepafloxacin Hydrochloride is the monohydrochloride salt of Grepafloxacin.[2] Its chemical and physical properties are summarized in the tables below.

General Properties



Property	Value	Source(s)
Chemical Name	1-cyclopropyl-6-fluoro-5- methyl-7-(3-methylpiperazin-1- yl)-4-oxoquinoline-3-carboxylic acid hydrochloride	[2]
Molecular Formula	C19H22FN3O3·HCl	[3]
Molecular Weight	395.86 g/mol	[3]
Appearance	White to Pale Beige Solid	[2]
CAS Number	161967-81-3	[4]

Physicochemical Parameters

Parameter	Value	Source(s)
Melting Point	>205°C (decomposes)	[2]
pKa (Predicted)	Strongest Acidic: 5.88, Strongest Basic: 8.77	[3]
logP (Octanol/Water) of Free Base (Experimental)	2.9	[5]
logP (Predicted)	-0.12	[3]

Note: Experimental pKa and logP values for **Grepafloxacin Hydrochloride** are not readily available in the cited literature. The provided pKa and logP values are predicted or for the free base and should be considered as estimates. Detailed experimental protocols for their determination are provided in Section 3.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. **Grepafloxacin hydrochloride** is soluble in water.[6]

Aqueous Solubility



Solvent	Solubility	Source(s)
Water	≥ 13.33 mg/mL (33.67 mM)	[4][7]

Organic Solvent Solubility

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	Slightly Soluble, More soluble than in water or ethanol	[2]
Methanol	Slightly Soluble	[2]
Ethanol	Very Slightly Soluble	[2][6]

Note: The qualitative descriptions of solubility (e.g., "Slightly Soluble") are based on general chemical supplier information and may not represent precise quantitative measurements.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **Grepafloxacin Hydrochloride**.

Melting Point Determination

The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP).

Principle: The temperature at which a crystalline solid transitions to a liquid is measured. For compounds that decompose, the temperature at which decomposition is observed is reported.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Capillary tubes (closed at one end).

Procedure:



- Sample Preparation: Finely powder the dry **Grepafloxacin Hydrochloride**. Introduce the powder into a capillary tube to a height of 2-4 mm.
- Measurement: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block at a rate of approximately 10°C/min until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/min.
- Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely melted or decomposes. The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.[8][9][10][11]

Principle: The pH of a solution of the compound is measured as a function of the volume of a titrant (a strong acid or base) added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Apparatus:

- Potentiometer with a pH electrode.
- Burette.
- · Stirrer.
- Constant temperature bath.

Procedure:

 Solution Preparation: Prepare a solution of Grepafloxacin Hydrochloride of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern.

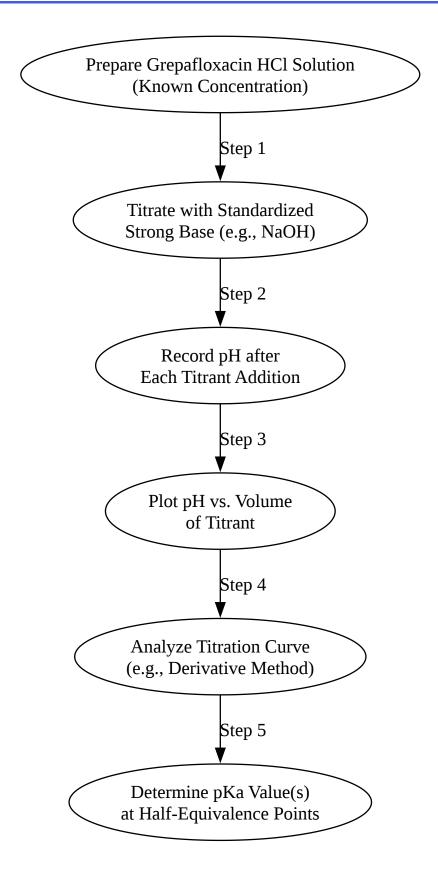






- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve, often by analyzing the first or second derivative of the curve.





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logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the logP is calculated from the ratio of these concentrations.

Apparatus:

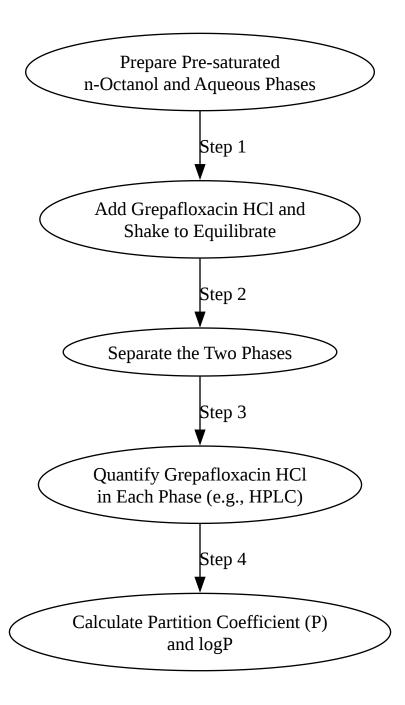
- Separatory funnels or glass vials with screw caps.
- · Mechanical shaker or vortex mixer.
- Centrifuge (optional).
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

- Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol.
- Partitioning: Add a known amount of Grepafloxacin Hydrochloride to a mixture of the presaturated n-octanol and aqueous phases in a separatory funnel or vial.
- Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
- Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.
- Quantification: Determine the concentration of Grepafloxacin Hydrochloride in both the noctanol and aqueous phases using a validated analytical method such as UV-Vis spectroscopy or HPLC.[12]



• Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.



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Solubility Determination (Equilibrium Shake-Flask Method)



This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus:

- Vials with screw caps.
- Orbital shaker or rotator in a temperature-controlled environment.
- Filtration or centrifugation equipment to separate undissolved solid.
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

- Sample Preparation: Add an excess amount of **Grepafloxacin Hydrochloride** to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a vial.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the drug) or centrifugation.
- Quantification: Analyze the clear supernatant to determine the concentration of dissolved
 Grepafloxacin Hydrochloride using a validated analytical method.[13]

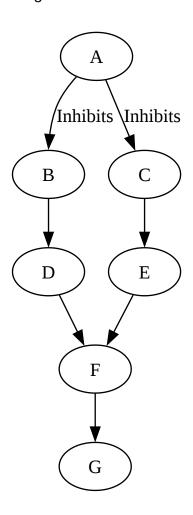
Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.



- DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
- Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, grepafloxacin leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.



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Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and solubility of **Grepafloxacin Hydrochloride**. The presented data and experimental protocols are intended to be a valuable resource for researchers and drug development professionals. While some experimental values for pKa and logP are not readily available in the literature, the



outlined methodologies provide a clear path for their determination. A thorough understanding of these fundamental characteristics is paramount for the successful development and application of pharmaceutical compounds.

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